4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one
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Overview
Description
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and chromenone. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, also known as VU0613072-1, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to inhibition or modulation of the target’s activity.
Biochemical Pathways
These could potentially include pathways involved in cancer progression, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds . These studies can provide valuable insights into the likely ADME properties of VU0613072-1.
Result of Action
Related compounds have been found to exhibit cytotoxic activities against certain cancer cell lines . For example, compound 8i, a bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivative, induced apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . The reaction conditions often include the use of acid catalysts and refluxing in ethanol or other suitable solvents.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromenone or triazolothiadiazole moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazole core and exhibit similar pharmacological activities.
Chromenone Derivatives: Compounds with the chromenone scaffold are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
4-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one is unique due to the combination of the triazolothiadiazole and chromenone moieties, which may confer synergistic effects and enhance its pharmacological profile. This unique structure allows for specific interactions with multiple biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
4-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S/c24-17-11-14(13-8-4-5-9-15(13)25-17)18-22-23-16(20-21-19(23)26-18)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMISFVBIFUASTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=O)OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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